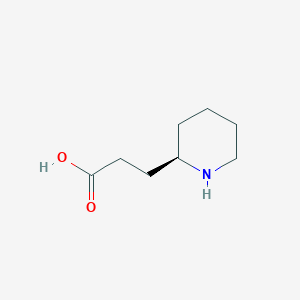

(R)-3-(Piperidin-2-yl)propanoic acid

Description

(R)-3-(Piperidin-2-yl)propanoic acid is a chiral organic compound featuring a piperidine ring linked to a propanoic acid moiety. This structure confers unique physicochemical properties, including stereochemical specificity and bifunctional reactivity (acidic carboxyl group and basic piperidine nitrogen). The R-configuration of the piperidine ring is critical for enantioselective interactions in biological systems, as seen in related compounds like (R)-2-amino-3-(pyridin-3-yl)propanoic acid .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-[(2R)-piperidin-2-yl]propanoic acid |

InChI |

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)/t7-/m1/s1 |

InChI Key |

AYRHHRXKZJGDSA-SSDOTTSWSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)CCC(=O)O |

Canonical SMILES |

C1CCNC(C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Intermediate Synthesis via Asymmetric Reduction

A prominent method involves the asymmetric reduction of (R)-3-aminopiperidin-2-one hydrochloride to obtain (R)-3-aminopiperidine, which is subsequently converted to the target acid.

- Starting Material: (R)-3-aminopiperidin-2-one hydrochloride.

- Reaction: Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), performed at controlled temperatures (~35°C) to ensure stereoselectivity.

- Process Details:

(R)-3-aminopiperidin-2-one hydrochloride + LiAlH₄ → (R)-3-aminopiperidine dihydrochloride

Conversion to Propanoic Acid Derivative

The amino intermediate undergoes carboxylation or homologation to form (R)-3-(Piperidin-2-yl)propanoic acid.

Method A: Carboxylation via Nucleophilic Addition

- The amino group reacts with a suitable electrophile such as ethyl chloroformate or via a homologation process using reagents like malonic acid derivatives.

- Alternatively, the amino group can be oxidized or transformed into a carboxylic acid through oxidative pathways involving reagents like potassium permanganate, though this is less selective.

Method B: Reductive Homologation

- The amino group is first protected, then homologated using reagents like formaldehyde or formic acid derivatives, followed by hydrolysis to yield the acid.

Note: Specific homologation strategies are often tailored to preserve stereochemistry and functional group integrity.

Alternative Pathways: Multi-step Synthesis via Intermediates

Based on patent literature and research, alternative routes involve multi-step sequences:

- Step 1: Synthesis of (R)-3-aminopiperidin-2-one hydrochloride via cyclization and subsequent reduction.

- Step 2: Conversion of the ketone to the corresponding amino acid using Strecker synthesis or asymmetric hydroamination.

- Step 3: Functionalization to introduce the propanoic acid chain, often via alkylation or acylation, followed by hydrolysis.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Reduction | Lithium aluminum hydride | Tetrahydrofuran | 35°C | High | Controlled addition to prevent over-reduction |

| Carboxylation/Homologation | Ethyl chloroformate, formaldehyde | Various | 0–20°C | Variable | Requires stereoselective control |

| Final Hydrolysis | Acidic or basic hydrolysis | Water/organic solvent | 20–60°C | Moderate to high | Ensures complete conversion to acid |

Research Discoveries and Innovations

Recent advancements have optimized stereoselective synthesis:

- Chiral Catalysts: Use of chiral auxiliaries or catalysts (e.g., chiral phosphines) enhances enantioselectivity during reduction.

- Green Chemistry Approaches: Employing milder reagents and solvent systems like ethanol or ethyl acetate for greener processes.

- Biocatalysis: Enzymatic methods for asymmetric amination or homologation are emerging, offering high stereoselectivity and milder conditions.

Summary of Key Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Lithium Aluminum Hydride Reduction | Asymmetric reduction of ketone intermediates | High stereoselectivity | Handling of hazardous reagents |

| Homologation via Formaldehyde | Chain extension of amino groups | Selectivity | Multi-step process |

| Enzymatic Synthesis | Biocatalytic approaches | Environmentally friendly | Cost and scalability |

Chemical Reactions Analysis

Types of Reactions

®-3-(Piperidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-3-(Piperidin-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(Piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperidine vs. Pyridine Derivatives

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5) replaces the piperidine ring with a pyridine heterocycle. Key differences include:

- Bioactivity : Pyridine derivatives are often used as chiral building blocks in peptide synthesis or enzyme inhibitors due to their rigid planar structure .

- Physical Properties : Higher melting points and solubility in polar solvents are typical for pyridine analogs due to increased polarity.

Stereoisomers: R vs. S Configuration

The S-configuration analog, (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride (CAS: 2680522-99-8), highlights the impact of stereochemistry:

- Solubility : The dihydrochloride salt form enhances water solubility, critical for pharmaceutical formulations .

- Stability : Protonation of the piperidine nitrogen in acidic conditions may improve stability during storage.

Substituent Effects: Chlorinated Phenylpropanoic Acids

Chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Mar. Drugs, ) demonstrate how substituents modulate bioactivity:

- Antimicrobial Activity : Chlorine atoms at the 3,5-positions enhance lipophilicity and membrane penetration, leading to selective activity against E. coli and S. aureus .

- Selectivity: Non-chlorinated analogs (e.g., 3-phenylpropanoic acid) show weaker antimicrobial effects, underscoring the role of halogenation .

| Compound | Substituents | Bioactivity (MIC µg/mL) |

|---|---|---|

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Cl, OH | E. coli: 8–16; S. aureus: 4–8 |

| 3-Phenylpropanoic acid | H (no substitution) | No significant activity |

Ester Derivatives: Flavor and Volatility

3-(Methylthio)propanoic acid esters (Int. J. Mol. Sci., ) illustrate how esterification alters physical properties:

- Volatility : Methyl and ethyl esters are key aroma compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ .

- Solubility : Esters exhibit higher lipid solubility compared to free acids, influencing their distribution in biological systems.

| Compound | Form | Concentration in Pineapple (µg·kg⁻¹) |

|---|---|---|

| 3-(Methylthio)propanoic acid methyl ester | Ester | 622.49 (Tainong No. 4) |

| 3-(Methylthio)propanoic acid | Free acid | Not detected |

Biological Activity

(R)-3-(Piperidin-2-yl)propanoic acid, a chiral compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol, has garnered attention in pharmaceutical research due to its significant biological activity. This compound, characterized by a piperidine ring attached to a propanoic acid backbone, exhibits various effects on neurotransmitter systems and has potential therapeutic applications.

The biological activity of (R)-3-(Piperidin-2-yl)propanoic acid is primarily attributed to its ability to modulate neurotransmitter systems. It interacts with specific receptors and enzymes, influencing pathways related to neurological functions. The compound has been studied for its potential role in treating neurological disorders, owing to its neuroactive properties.

Biological Effects

-

Neurotransmitter Modulation :

- The compound has been shown to affect the release and uptake of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

-

Antimicrobial Activity :

- Research indicates that derivatives of piperidine compounds, including (R)-3-(Piperidin-2-yl)propanoic acid, exhibit antibacterial and antifungal properties. In vitro studies have demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Inflammatory Response Modulation :

Case Studies

Several studies have explored the biological activity of (R)-3-(Piperidin-2-yl)propanoic acid and its derivatives:

- Study on Antimicrobial Properties : A comprehensive evaluation of 248 monomeric alkaloids revealed that certain piperidine derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative strains. The study highlighted the significance of structural modifications in enhancing bioactivity .

- Neuroactive Properties : In a study investigating the effects of various piperidine compounds on neurotransmitter systems, (R)-3-(Piperidin-2-yl)propanoic acid was identified as a potent modulator, showing promise for applications in treating mood disorders .

Table 1: Antimicrobial Activity of (R)-3-(Piperidin-2-yl)propanoic Acid Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| (R)-3-(Piperidin-2-yl)propanoic acid | 0.0039 | Staphylococcus aureus |

| 0.025 | Escherichia coli | |

| 0.015 | Bacillus subtilis |

Table 2: Inhibition of IL-1β Release by Piperidine Derivatives

| Compound Name | % Inhibition at 10 µM | % Inhibition at 50 µM |

|---|---|---|

| Compound A | 19.4 | 24.9 |

| Compound B | 14.9 | 29.1 |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (R)-3-(Piperidin-2-yl)propanoic acid with high enantiomeric purity?

- Methodological Answer : The compound is synthesized via multi-step routes starting from piperidine derivatives. A common approach involves coupling piperidine-2-carboxylic acid with a propanoic acid backbone using peptide-coupling reagents (e.g., EDC/HOBt). Chiral resolution via HPLC with a cellulose-based column can achieve >98% enantiomeric purity . Key steps include:

- Step 1 : Protection of the piperidine nitrogen (e.g., Boc or Fmoc).

- Step 2 : Activation of the carboxylic acid group for coupling.

- Step 3 : Deprotection and purification via recrystallization or chromatography.

Q. How can the enantiomeric purity of (R)-3-(Piperidin-2-yl)propanoic acid be validated?

- Methodological Answer : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H). Mobile phases like hexane:isopropanol (90:10) resolve enantiomers effectively. Confirm purity by comparing retention times with a racemic mixture and calculating enantiomeric excess (ee) using integrated peak areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.